2,4,6-Trichloronitrobenzene

Übersicht

Beschreibung

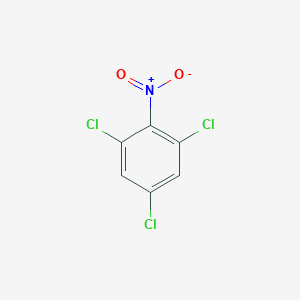

2,4,6-Trichloronitrobenzene (2,4,6-TCNB; CAS 18708-70-8) is a chlorinated nitroaromatic compound with the molecular formula C₆H₂Cl₃NO₂ and a molecular weight of 226.44 g/mol . It is characterized by three chlorine atoms at the 2-, 4-, and 6-positions and a nitro group at the 1-position of the benzene ring. This compound exists as a white to pale yellow crystalline solid with a melting point of 70–72°C and a predicted density of 1.651 g/cm³ . It is sparingly soluble in water but dissolves readily in organic solvents like methanol.

2,4,6-TCNB is primarily utilized as a precursor in the synthesis of high-energy materials such as s-triaminotrinitrobenzene (TATB) , as well as in environmental analysis and organic synthesis . Its nitro and chlorine substituents contribute to its stability and reactivity in substitution and reduction reactions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cytidintriphosphat kann durch ein mehrstufiges Enzymkaskade-System synthetisiert werden. Dies beinhaltet die Verwendung von Cytidin als Schlüsselsubstrat, das Deaminierungs- und Uridinphosphorylierungswegen unterliegt. Das Endprodukt wird durch die irreversible Reaktion der Cytidintriphosphatsynthase erhalten, die die Aminierung von Uridintriphosphat katalysiert . Die gerichtete Evolutionsmodifikation des geschwindigkeitsbestimmenden Enzyms Cytidintriphosphatsynthase kann die Produkt-Feedback-Hemmung aufheben und die Aktivität erhöhen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Cytidintriphosphat umfasst häufig Fermentationsprozesse unter Verwendung von mikrobiellen Stämmen. Der Produktionsweg ist streng reguliert, und die Optimierung der Reaktionsbedingungen ist entscheidend, um hohe Ausbeuten zu erzielen. Die Verwendung von Deaminasen aus extremophilen Mikroorganismen und die gerichtete Evolution von Enzymen sind gängige Strategien zur Steigerung der Produktionseffizienz .

Chemische Reaktionsanalyse

Reaktionstypen: Cytidintriphosphat unterliegt verschiedenen biochemischen Reaktionen, darunter Phosphorylierung, Dephosphorylierung und Aminierung. Es ist an der Synthese von Ribonukleinsäure und Phospholipiden beteiligt.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von Cytidintriphosphat verwendet werden, umfassen Cytidin, Uridintriphosphat und Cytidintriphosphatsynthase. Die Reaktionen erfordern oft spezifische Bedingungen, wie z. B. das Vorhandensein von Magnesiumionen und Adenosintriphosphat als Phosphatdonor .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Cytidintriphosphat gebildet werden, umfassen Ribonukleinsäure, Phospholipide und glykosylierte Proteine. Es dient auch als Zwischenprodukt bei der Synthese von Medikamenten wie Citicolin .

Analyse Chemischer Reaktionen

Types of Reactions: Cytidine triphosphate undergoes various biochemical reactions, including phosphorylation, dephosphorylation, and amination. It is involved in the synthesis of ribonucleic acid and phospholipids.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cytidine triphosphate include cytidine, uridine triphosphate, and cytidine triphosphate synthase. The reactions often require specific conditions such as the presence of magnesium ions and adenosine triphosphate as a phosphate donor .

Major Products Formed: The major products formed from the reactions involving cytidine triphosphate include ribonucleic acid, phospholipids, and glycosylated proteins. It also serves as an intermediate in the synthesis of drugs such as citicoline .

Wissenschaftliche Forschungsanwendungen

Synthesis of Explosives

One of the primary applications of TCNB is as a precursor in the synthesis of high explosives. It serves as a starting material for the preparation of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) , which is known for its stability and insensitivity to shock and friction. The synthesis process involves multiple steps where TCNB is produced from aniline through chlorination and oxidation processes .

Synthesis Process Overview

- Chlorination : Aniline is treated with hydrogen chloride and chlorinated using a catalyst (e.g., aluminum chloride).

- Dehydrochlorination : The resulting trichloroaniline is treated with sulfuric acid.

- Oxidation : Hydrogen peroxide and nitric acid are added to produce TCNB .

Toxicological Research

TCNB is also utilized as a reagent in dermatological studies, particularly in models for allergic contact dermatitis. Research has shown that TCNB can induce skin reactions similar to those observed in human allergic responses. This application allows scientists to investigate the mechanisms behind skin allergies and evaluate potential treatments.

Case Studies

- A study examined the effects of TCNB on interleukin production in mice models, demonstrating its utility in understanding immune responses related to dermatitis .

- Another research focused on scratching behavior in mice subjected to TCNB exposure, providing insights into behavioral responses linked to allergic reactions .

Environmental Implications

The environmental impact of TCNB has been a subject of research due to its potential toxicity. Studies have been conducted to assess its degradation products and their effects on aquatic life. TCNB's persistence in the environment raises concerns about its long-term ecological effects.

Environmental Studies

- Research has highlighted the toxicity of TCNB and its derivatives on aquatic organisms, emphasizing the need for careful handling and disposal .

- Quantitative structure-toxicity relationship (QSTR) models have been developed to predict the environmental behavior and toxicity of nitrobenzene derivatives, including TCNB .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Explosive Synthesis | Precursor for high explosives like TATB | Stable explosive with low sensitivity |

| Toxicological Studies | Reagent for studying allergic contact dermatitis | Induces immune response similar to human allergies |

| Environmental Impact | Assessment of toxicity and persistence in aquatic environments | Toxicity to aquatic life; need for careful disposal |

Wirkmechanismus

Cytidine triphosphate exerts its effects by acting as a substrate in various biochemical reactions. It is involved in the synthesis of ribonucleic acid, where it is incorporated into the growing ribonucleic acid chain. It also acts as a coenzyme in the biosynthesis of phospholipids and glycosylation of proteins. The molecular targets of cytidine triphosphate include enzymes such as cytidine triphosphate synthase and aspartate carbamoyltransferase .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Analogous Chloronitrobenzenes

The trichloronitrobenzene family includes several structural isomers and analogs, differing in the positions of chlorine and nitro groups. Key compounds are compared below:

Table 1: Properties of Selected Trichloronitrobenzene Isomers

Key Observations:

Structural Differences :

- The position of substituents significantly impacts reactivity. For example, the symmetric arrangement of chlorine atoms in 2,4,6-TCNB enhances its thermal stability compared to asymmetrical isomers like 2,4,5-TCNB .

- 3,4,5-Trichloronitrobenzene has a nitro group adjacent to three chlorine atoms, making it more reactive toward nucleophilic substitution than 2,4,6-TCNB .

Synthetic Pathways :

- 2,4,6-TCNB is synthesized via nitration of 1,3,5-trichlorobenzene or isomerization of 1,2,4-trichlorobenzene .

- In contrast, 2,4,5-TCNB is derived from nitration of 1,2,4-trichlorobenzene, a process that may yield mixed isomers requiring purification .

Applications: 2,4,6-TCNB: Critical in explosives manufacturing (e.g., TATB) due to its symmetric structure and stability under high-temperature conditions . 2,4,5-TCNB: Used in the production of agrochemicals and dyes, leveraging its nitro group for further functionalization .

Safety and Hazards :

- 2,4,6-TCNB is classified under GHS hazard codes H302 (harmful if swallowed), H312 (harmful skin contact), and H315 (skin irritation) .

- 3,4,5-TCNB poses fire hazards due to its combustibility and incompatibility with strong oxidizers .

Comparison with Tetrachloronitrobenzene Derivatives

Tetrachloronitrobenzenes (e.g., 2,3,4,5-tetrachloronitrobenzene) exhibit higher molecular weights (e.g., 260.88 g/mol) and greater environmental persistence due to additional chlorine atoms. These compounds are less reactive in substitution reactions but more toxic to aquatic organisms .

Research Findings and Industrial Relevance

- Environmental Impact: Chloronitrobenzenes, including 2,4,6-TCNB, are persistent organic pollutants.

- Thermal Behavior : Differential scanning calorimetry (DSC) studies reveal that 2,4,6-TCNB decomposes exothermically above 200°C, a property exploited in controlled explosive formulations .

- Regulatory Status : 2,4,6-TCNB is monitored under REACH regulations due to its toxicity, while asymmetrical isomers face stricter handling protocols in industrial settings .

Biologische Aktivität

2,4,6-Trichloronitrobenzene (TCNB) is an aromatic compound with significant industrial applications and notable biological activity. Its molecular formula is , and it is characterized as a yellow solid that is insoluble in water but soluble in organic solvents. This compound has been studied for its reactivity, toxicity, and potential health hazards, particularly in relation to its effects on biological systems.

- Molecular Weight : 226.44 g/mol

- Appearance : Yellow solid or light beige crystals

- Solubility : Insoluble in water; soluble in organic solvents

- Reactivity : Incompatible with strong bases and oxidizing agents .

Toxicological Profile

TCNB exhibits a range of toxicological effects primarily due to its ability to generate reactive oxygen species (ROS) and induce oxidative stress. Studies have demonstrated that TCNB can lead to methemoglobinemia, where hemoglobin is converted to methemoglobin, impairing oxygen transport in the body. Symptoms of exposure include cyanosis and respiratory distress .

Mechanisms of Toxicity

- Oxidative Stress : TCNB induces oxidative stress through the generation of free radicals. This process damages cellular components, including lipids, proteins, and DNA.

- Nephrotoxicity : Research indicates that TCNB has nephrotoxic effects, as evidenced by increased levels of biomarkers for kidney damage in experimental models .

- Biotransformation : The compound undergoes biotransformation in the liver, where it may be metabolized into more toxic intermediates. The role of cytochrome P450 enzymes in this process has been highlighted as crucial for its activation and subsequent toxicity .

Study on Nephrotoxicity

A study conducted by MDPI explored the nephrotoxic potential of various trichloronitrobenzenes, including TCNB. The results showed that TCNB exposure resulted in significant cytotoxicity in renal cells, with a dose-dependent relationship observed. The study also examined the protective effects of antioxidants against TCNB-induced cytotoxicity, indicating that antioxidant treatment could mitigate some of the harmful effects .

Comparative Toxicity Analysis

Further research compared the toxicity levels among different trichloronitrobenzenes (TCNBs). It was found that 2,4,6-TCNB exhibited higher toxicity than its counterparts due to its structural characteristics that enhance its reactivity with biological macromolecules .

Data Tables

| Compound | Toxicity Level | Mechanism of Action |

|---|---|---|

| This compound | High | Induces oxidative stress; nephrotoxic |

| 2,4,5-Trichloronitrobenzene | Moderate | Similar mechanisms but less potent |

| 3,4,5-Trichloronitrobenzene | Low | Lower reactivity with biological systems |

Q & A

Basic Research Questions

Q. How can 2,4,6-Trichloronitrobenzene be synthesized, and what methods confirm its structural identity?

- Methodological Answer : Synthesis typically involves nitration of 1,3,5-trichlorobenzene under controlled conditions. Structural confirmation requires spectroscopic techniques:

- NMR : Distinct aromatic proton signals for nitro and chloro substituents (e.g., deshielding effects at δ 8.2–8.5 ppm for nitro groups).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 236 (C₆H₂Cl₃NO₂) with fragmentation patterns matching chlorine loss.

- CAS Registry : Cross-validate using CAS 18708-70-8 for the 2,4,6-isomer .

Q. What analytical standards and protocols are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Use certified reference materials (CRMs) from reputable suppliers (e.g., Kanto Reagents) with purity >98% (GC-grade). Protocols include:

- GC-ECD/GC-MS : Optimize column temperature (e.g., DB-5MS, 60°C to 280°C at 10°C/min) to resolve isomers like 2,4,5- and 2,3,4-Trichloronitrobenzene.

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices .

Q. How should researchers handle contradictions in physicochemical data (e.g., solubility, stability) across studies?

- Methodological Answer : Apply the reliability criteria from OECD testing guidelines:

- Reliable with Restriction : Studies using validated methods but with minor parameter deviations (e.g., pre-GLP studies with documented protocols).

- Not Reliable : Data with undocumented interferences or insufficient controls (e.g., unreported solvent purity).

Cross-check with handbooks like NIST Chemistry WebBook for thermochemical data .

Advanced Research Questions

Q. What are the optimized electrochemical reduction parameters for this compound degradation?

- Methodological Answer : Using a Pd/Ti electrode (electrodeposited Pd), optimize via response surface methodology (RSM):

- Key Parameters : pH 3.5, current density 15 mA/cm², and 25°C.

- Degradation Pathway : Sequential dechlorination to 2,4-dichloronitrobenzene, followed by nitro-group reduction .

- Kinetics : First-order rate constants (e.g., k = 0.12 min⁻¹) derived from pseudo-first-order fitting .

Q. How do microbial consortia degrade this compound, and what functional genes are involved?

- Methodological Answer : Sludge fermentation broth enhances degradation via aerobic pathways :

- Functional Genes : PcpA (dehalogenase), pcaF (aromatic ring cleavage), and chqB (quinol oxidase).

- Gene Abundance : Up to 52,104 hits in metagenomic analysis, correlating with degradation efficiency .

- Metabolites : Trace intermediates include 2,4,6-trichlorophenol (via nitro reduction) and dichlorocatechols .

Q. What experimental designs resolve conflicting data on this compound’s environmental persistence?

- Methodological Answer : Employ central composite design (CCD) for multifactor studies:

- Variables : Temperature, pH, and microbial diversity.

- Validation : Compare half-lives (t₁/₂) in soil (14–28 days) vs. aqueous systems (7–10 days) under UV exposure.

- Contradiction Analysis : Use EPIWIN models to estimate vs. experimental persistence; discrepancies may arise from unaccounted humic acid interactions .

Eigenschaften

IUPAC Name |

1,3,5-trichloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBJDOTVYMITIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026204 | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,6-trichloronitrobenzene appears as needles in alcohol or light beige crystals. (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

18708-70-8 | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18708-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018708708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18708-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3,5-trichloro-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-trichloro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T00KP6CT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

160 °F (NTP, 1992) | |

| Record name | 2,4,6-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.